Isotopic Mass Shift Enables Baseline MS Resolution from Endogenous ManNAc
ManNAc-18O provides a +2 Da mass shift (m/z increase from 221.21 to 223.21) relative to unlabeled endogenous ManNAc, enabling complete chromatographic co-elution with baseline mass spectrometric resolution . In contrast, unlabeled ManNAc cannot be distinguished from endogenous analyte, while 13C-labeled ManNAc provides only a +1 Da shift (m/z 222.20) which may be insufficient for resolution from natural abundance 13C isotopomers of the analyte in complex biological matrices .
| Evidence Dimension | Mass shift relative to unlabeled ManNAc |
|---|---|
| Target Compound Data | +2 Da (ManNAc-18O, m/z 223.21) |
| Comparator Or Baseline | +1 Da (ManNAc-13C, m/z 222.20); 0 Da (unlabeled ManNAc, m/z 221.21) |
| Quantified Difference | 2× greater mass shift vs 13C-labeled alternative; infinite resolution advantage vs unlabeled |
| Conditions | Calculated from molecular formulas: ManNAc-18O (C8H15NO5¹⁸O) vs ManNAc-13C (C7¹³CH15NO6) vs ManNAc (C8H15NO6) |
Why This Matters
The +2 Da mass shift eliminates interference from natural abundance 13C isotopomers of endogenous ManNAc, which would confound quantification with +1 Da labeled internal standards in complex biological matrices.
